微囊藻毒素-LA

描述

- 微囊藻毒素,也称为蓝藻毒素,是一类由某些淡水蓝藻(通常称为蓝绿藻)产生的毒素 .

- 迄今已发现 250 多种不同的微囊藻毒素,其中微囊藻毒素-LR 是最常见的变体。

- 这些环状七肽通过非核糖体肽合成酶合成。

- 蓝藻在藻华期间会产生微囊藻毒素,对饮用水供应和环境构成威胁 .

科学研究应用

作用机制

生化分析

Biochemical Properties

Microcystin-LA has a strong affinity to serine/threonine protein phosphatases (PPs), thereby acting as an inhibitor of this group of enzymes . This interaction triggers a cascade of events responsible for the cytotoxic and genotoxic effects of Microcystin-LA . It also induces oxidative stress in animal cells .

Cellular Effects

Microcystin-LA can induce a series of cytotoxic effects, including decreased cell viability, induced autophagy, apoptosis and necrosis, altered cell cycle, altered cell morphology, abnormal cell migration and invasion, as well as leading to genetic damage . These effects are related to the damage of various ultrastructures and functions such as cell membranes and mitochondria .

Molecular Mechanism

Microcystin-LA exerts its effects at the molecular level primarily through the inhibition of protein phosphatases PP1 and PP2A . This inhibition disrupts the normal phosphorylation state of cellular proteins involved in signal transduction, leading to a cascade of events including lipid peroxidation, oxidative stress, and apoptosis .

Temporal Effects in Laboratory Settings

The effects of Microcystin-LA can change over time in laboratory settings. For instance, short-term incubations at 25°C-35°C result in lower amounts of freely soluble Microcystin-LA than incubations at 20°C . Moreover, Microcystin-LA degradation products were analyzed by mass spectrometry .

Dosage Effects in Animal Models

The effects of Microcystin-LA vary with different dosages in animal models. For instance, low doses of Microcystin-LA lead to apoptosis primarily through the BID-BAX-BCL-2 pathway, whereas high doses cause apoptosis via a ROS pathway .

Metabolic Pathways

Microcystin-LA is involved in several metabolic pathways. It inhibits the activity of protein phosphatases, which play a crucial role in many cellular processes, including metabolism . This inhibition can affect metabolic flux or metabolite levels.

Transport and Distribution

Once ingested, Microcystin-LA travels to the liver via the bile acid transport system, where most is stored, though some remains in the bloodstream and may contaminate tissue .

Subcellular Localization

Microcystin-LA has been found in the hepatocytes of medaka fish acutely exposed to the toxin . Besides being accumulated in the hepatocytes, Microcystin-LA was also found in the connective tissue of the ovary and the testis, as well as in oocytes and degenerative spermatocyte-like structures .

准备方法

化学反应分析

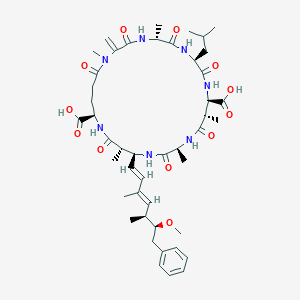

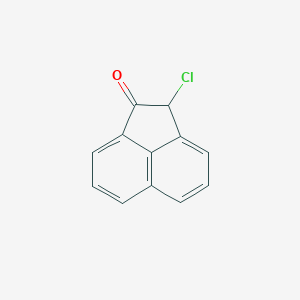

- 微囊藻毒素具有一个共同的结构框架:D-Ala-X-D-Masp-Z-Adda-D-γ-Glu-Mdha,其中 X 和 Z 是可变氨基酸。

- 这些环状肽含有不常见的非蛋白氨基酸,例如 D-Masp(天冬氨酸的衍生物)和 Adda(微囊藻毒素特有)。

- 根据氨基酸的单字母代码,系统命名为“微囊藻毒素-XZ”(MC-XZ) .

相似化合物的比较

- 微囊藻毒素-LA 在已知的 80 多种有毒变体中是独特的。

- 类似化合物包括微囊藻毒素-LR 和结节藻毒素,它们都具有结构特征,但在特定的氨基酸取代方面有所不同 .

属性

IUPAC Name |

(5R,8S,11R,12S,15S,18S,19S,22R)-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,15,19-pentamethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H67N7O12/c1-24(2)21-35-44(60)52-38(46(63)64)28(6)40(56)47-29(7)41(57)49-33(18-17-25(3)22-26(4)36(65-11)23-32-15-13-12-14-16-32)27(5)39(55)50-34(45(61)62)19-20-37(54)53(10)31(9)43(59)48-30(8)42(58)51-35/h12-18,22,24,26-30,33-36,38H,9,19-21,23H2,1-8,10-11H3,(H,47,56)(H,48,59)(H,49,57)(H,50,55)(H,51,58)(H,52,60)(H,61,62)(H,63,64)/b18-17+,25-22+/t26-,27-,28-,29-,30+,33-,34+,35-,36-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAQQISRBBDJIM-DRSCAGMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)C)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H67N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

910.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96180-79-9 | |

| Record name | Microcystin LA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096180799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin LA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOGINOSIN LA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E7C54U3SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of MC-LA?

A1: MC-LA primarily targets type-1 and type-2A protein phosphatases (PP-1c and PP-2Ac) []. These enzymes play crucial roles in regulating various cellular processes, including cell signaling, metabolism, and gene expression.

Q2: How does MC-LA interact with its target?

A2: MC-LA interacts with PP-1c and PP-2Ac through a two-step mechanism. First, there is rapid, reversible binding and inhibition of the enzyme's catalytic subunit. This is followed by a slower, irreversible covalent interaction that forms a stable adduct between the toxin and the enzyme []. This covalent binding distinguishes MC-LA from another toxin, Motuporin, which inhibits the enzymes reversibly [].

Q3: What are the consequences of MC-LA binding to its target?

A3: By inhibiting PP-1c and PP-2Ac, MC-LA disrupts critical phosphorylation-dependent signaling pathways. This can lead to a cascade of downstream effects, including:

- Hyperphosphorylation of cellular proteins: This disruption in phosphorylation balance affects various cellular functions [].

- Cytoskeletal damage: MC-LA can lead to the collapse of the cellular cytoskeleton, affecting cell shape and integrity [].

- Apoptosis: MC-LA can trigger programmed cell death, particularly in hepatocytes (liver cells) [].

Q4: What is the molecular formula and weight of MC-LA?

A4: The molecular formula of MC-LA is C45H70N6O12, and its molecular weight is 898.08 g/mol.

Q5: What spectroscopic techniques are used to characterize MC-LA?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key techniques used to elucidate the structure of MC-LA and its derivatives [, ]. These techniques help determine the sequence of amino acids and the unique Adda side chain, which is crucial for its toxicity.

Q6: What is unique about the structure of MC-LA compared to other microcystins?

A6: Microcystins share a general structure with a variable amino acid at position 2 and 4. MC-LA specifically contains Leucine (L) at position 2 and Alanine (A) at position 4 [].

Q7: Is MC-LA stable under various environmental conditions?

A7: MC-LA is relatively stable in water across a wide range of pH and temperatures []. This stability contributes to its persistence in the environment and poses challenges for water treatment [, ].

Q8: How does temperature affect MC-LA degradation?

A8: Higher temperatures accelerate the decline of both particulate and dissolved MC-LA in water. This suggests that temperature plays a significant role in the natural attenuation of MC-LA in the environment [].

Q9: What is the impact of light on MC-LA degradation?

A9: Irradiance also contributes to MC-LA degradation. Increased light exposure accelerates the breakdown of dissolved MC-LA []. This suggests that photodegradation might be a potential pathway for the natural attenuation of MC-LA in surface waters.

Q10: How is MC-LA quantified in environmental samples?

A10: Several methods are used for MC-LA quantification:

- High-Performance Liquid Chromatography (HPLC): Often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), HPLC provides accurate identification and quantification of MC-LA in water and biological samples [, , , ].

- Enzyme-Linked Immunosorbent Assay (ELISA): This widely used method offers rapid detection of MCs, but it might not differentiate well between various MC congeners, including MC-LA [, , , ].

- Protein Phosphatase Inhibition Assay (PPIA): This assay measures the functional inhibition of protein phosphatases by MC-LA, providing information about its biological activity [, ].

Q11: Are there any challenges in accurately quantifying MC-LA in treated water?

A11: Yes, oxidation byproducts generated during water treatment, such as ozonation, can interfere with ELISA and PPIA analyses, leading to overestimation of MC-LA concentrations []. LC/MS remains a more reliable technique for accurate quantification in treated water samples.

Q12: How does the toxicity of MC-LA compare to other microcystins, such as MC-LR?

A13: While MC-LR is often considered the most toxic microcystin, studies in mice have shown that MC-LA can be equally potent in inducing liver damage. A single oral dose of 3 mg/kg body weight of MC-LA was found to be the lowest observed adverse effect level (LOAEL) in mice, causing significant liver damage [].

Q13: What are the environmental concerns associated with MC-LA?

A14: MC-LA contamination poses a significant threat to aquatic ecosystems and human health due to its potential to contaminate drinking water sources [, ].

Q14: How persistent is MC-LA in the environment?

A15: MC-LA exhibits persistence in water bodies, particularly during cyanobacterial blooms []. Factors like temperature, light, and biological degradation influence its persistence.

Q15: What are the potential strategies for removing MC-LA from water?

A15: Several water treatment methods have been investigated for MC-LA removal:

Q16: How does the structure of MC-LA contribute to its toxicity?

A16: The Adda side chain is crucial for the toxicity of MC-LA. Modifications to this side chain can significantly affect its ability to inhibit protein phosphatases.

Q17: Can structural modifications to MC-LA be used to develop potential therapeutic agents?

A18: Research is exploring the possibility of modifying MC-LA to create safer analogs with potential therapeutic applications. By modifying its structure to reduce toxicity while retaining its ability to inhibit specific protein phosphatases, researchers aim to develop targeted therapies for various diseases [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)